Synthesis Yield Advantage: 100% Conversion from 1‑Methyl‑1H‑indole‑3‑carboxylic Acid
In a published patent protocol (CN112442010), 1‑methyl‑1H‑indole‑3‑carbonyl chloride was prepared from the corresponding carboxylic acid using thionyl chloride in DMF at room temperature, achieving quantitative 100% yield of the crude acid chloride [REFS‑1]. In contrast, the synthesis of the precursor 1‑methyl‑1H‑indole‑3‑carboxylic acid typically proceeds with yields of 85% or higher [REFS‑2]. While the acid chloride is itself a reactive intermediate, its near‑quantitative preparation from the acid underscores the efficiency of this transformation and ensures minimal loss of precious indole starting material.
| Evidence Dimension | Synthetic yield from 1‑methyl‑1H‑indole‑3‑carboxylic acid |
|---|---|
| Target Compound Data | 100% (crude acid chloride) |
| Comparator Or Baseline | 1‑Methyl‑1H‑indole‑3‑carboxylic acid synthesis yield: ≥85% |
| Quantified Difference | Up to 15 percentage point higher conversion to the acid chloride form |
| Conditions | SOCl₂, DMF, room temperature, 3 h (Patent CN112442010) |
Why This Matters
Procurement of the pre‑formed acid chloride eliminates the need for in‑situ activation and reduces overall step count in multi‑step syntheses, improving workflow efficiency.
